Oxazole,2-(3-fluorophenyl)-4,5-dimethyl-,3-oxide

Description

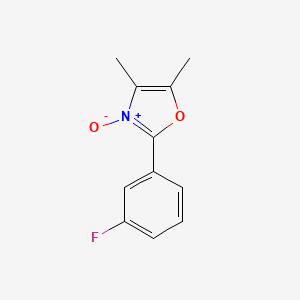

Oxazole,2-(3-fluorophenyl)-4,5-dimethyl-,3-oxide is a fluorinated oxazole derivative characterized by a substituted oxazole core. The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. In this compound, the 2-position is substituted with a 3-fluorophenyl group, while the 4- and 5-positions are methylated. The 3-oxide designation indicates the presence of an oxygen atom bonded to the nitrogen, forming an N-oxide moiety.

Fluorinated aromatic rings, such as the 3-fluorophenyl group, are known to enhance metabolic stability and lipophilicity in pharmaceuticals and agrochemicals . The methyl groups at positions 4 and 5 likely contribute to steric hindrance, modulating interactions with biological targets or catalytic sites. N-Oxide functionalities are often employed to improve solubility or serve as intermediates in synthetic pathways .

Properties

IUPAC Name |

2-(3-fluorophenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-7-8(2)15-11(13(7)14)9-4-3-5-10(12)6-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXXXHXSYAYZSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=[N+]1[O-])C2=CC(=CC=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Van Leusen Oxazole Synthesis: A Foundation for Oxazole Ring Formation

The van Leusen reaction, utilizing tosylmethylisocyanides (TosMICs), remains a cornerstone for constructing oxazole rings. For Oxazole,2-(3-fluorophenyl)-4,5-dimethyl-,3-oxide , this method involves cyclocondensation of 3-fluorobenzaldehyde derivatives with TosMIC under basic conditions . A representative pathway begins with 3-fluoro-4,5-dimethylbenzaldehyde (1 ), which reacts with TosMIC (25 ) in methanol with potassium carbonate (K₂CO₃) at reflux. The reaction proceeds via a 1,3-dipolar cycloaddition, yielding the 2-(3-fluorophenyl)-4,5-dimethyloxazole intermediate . Subsequent oxidation at the 3-position is achieved using manganese dioxide (MnO₂) or hypervalent iodine reagents, forming the final oxide .

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Substrate | 3-Fluoro-4,5-dimethylbenzaldehyde | |

| Reagent | TosMIC (1.2 eq) | |

| Base | K₂CO₃ (2.0 eq) | |

| Solvent | Methanol | |

| Temperature | Reflux (65°C) | |

| Oxidation Reagent | MnO₂ (2.5 eq) | |

| Yield (Oxazole) | 72–85% |

Flow Synthesis via Oxazoline Intermediates

Recent advancements in flow chemistry enable safer and more efficient synthesis of oxazoles. Glöckner et al. demonstrated that β-hydroxy amides, when treated with Deoxo-Fluor® at room temperature, undergo stereospecific cyclization to oxazolines . For the target compound, a β-hydroxy amide precursor (2 ) bearing 3-fluorophenyl and 4,5-dimethyl substituents is cyclized in a continuous flow reactor. The resulting oxazoline (3 ) is oxidized in-line using a packed MnO₂ column, directly yielding the 3-oxide product . This method minimizes handling of hazardous intermediates (e.g., HF) and improves scalability.

Reaction Pathway:

Optimization Insights:

Carboxylic Acid-Based Synthesis: A 2025 Breakthrough

A groundbreaking 2025 protocol by ACS Journal of Organic Chemistry enables direct conversion of carboxylic acids to 4,5-disubstituted oxazoles . For This compound , this method employs 3-fluorophenylacetic acid (4 ) and dimethylmalonic acid (5 ) as precursors. The reaction uses a dual catalytic system (Pd(OAc)₂/CuI) with hexamethyldisilazane (HMDS) as a dehydrating agent, facilitating cyclodehydration at 120°C . The 3-oxide is introduced via post-synthetic oxidation with meta-chloroperbenzoic acid (mCPBA).

Comparative Advantages:

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Cyclization Reactions

The oxazole 3-oxide undergoes cyclization to form diverse heterocycles:

For example, treatment of hydrazide intermediates with triphenylphosphine and hexachloroethane facilitates cyclization to 1,3,4-oxadiazoles, while Lawesson’s reagent enables thiadiazole synthesis .

Amidation and Acylation

The compound participates in amidation reactions to generate hydrazide and carboxamide derivatives:

-

Hydrazide Synthesis : Reaction with acetohydrazide yields hydrazide intermediates .

-

Carboxamide Formation : EDCI/HOBt-mediated coupling with ammonium chloride produces carboxamides .

Functional Group Interconversion

-

Hydrolysis : Acidic hydrolysis (HCl) of ester intermediates yields carboxylic acid derivatives .

-

Acylamidine Cyclization : Reaction with N,N-dimethylacetamide dimethyl acetal followed by hydroxylamine yields 1,2,4-oxadiazoles .

Comparative Reactivity of Structural Analogues

The 3-fluorophenyl substitution influences reactivity compared to analogues:

Mechanistic Insights

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Oxazole, 2-(3-fluorophenyl)-4,5-dimethyl-, 3-oxide is C_{11}H_{10}FNO_2, with a molecular weight of approximately 207.20 g/mol. The compound features a five-membered ring containing nitrogen and oxygen atoms, along with a fluorophenyl group which enhances its chemical reactivity and biological activities.

Antimicrobial Properties

Oxazole, 2-(3-fluorophenyl)-4,5-dimethyl-, 3-oxide has demonstrated significant antimicrobial activity. It inhibits bacterial growth by interfering with cell wall synthesis, making it a potential candidate for developing new antibiotics. The compound's efficacy against various bacterial strains highlights its importance in addressing antibiotic resistance issues.

Anticancer Potential

Recent studies have shown that Oxazole derivatives possess anticancer properties. For instance, compounds structurally related to Oxazole have been evaluated for their ability to induce apoptosis in cancer cells. The mechanism involves interactions with specific molecular targets that influence pathways related to cell growth and apoptosis .

Case Study:

A study evaluated the cytotoxic effects of various oxazole derivatives against glioblastoma cell lines. The results indicated that certain derivatives significantly increased apoptosis rates compared to untreated controls .

Other Therapeutic Applications

Beyond its antimicrobial and anticancer properties, Oxazole derivatives are being explored for their potential in treating other conditions such as diabetes and inflammation. For example, some derivatives have shown promise as anti-diabetic agents in in vivo models .

Synthesis and Mechanism of Action

The synthesis of Oxazole, 2-(3-fluorophenyl)-4,5-dimethyl-, 3-oxide typically involves multi-step reactions starting from simpler precursors. Various synthetic routes have been developed to enhance yield and selectivity under mild conditions .

The compound's mechanism of action is linked to its ability to interact with cellular targets that regulate critical biological pathways. Understanding these interactions is crucial for optimizing its therapeutic applications.

Mechanism of Action

The mechanism by which Oxazole,2-(3-fluorophenyl)-4,5-dimethyl-,3-oxide exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors involved in neurological pathways, potentially modulating their activity. The exact mechanism can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Utility: The compound’s fluorinated and N-oxide features align with trends in asymmetric synthesis, where fluorinated oxazolidinones serve as chiral auxiliaries .

- Biological Potential: While direct bioactivity data are lacking, structural parallels to 1,3,4-oxadiazoles suggest possible insecticidal or antibacterial applications .

Notes

- Conflict in Applications : Unlike Furilazole’s role as a herbicide safener, the target compound’s N-oxide may favor pharmaceutical over agrochemical use due to redox sensitivity .

Biological Activity

Oxazole, 2-(3-fluorophenyl)-4,5-dimethyl-, 3-oxide is a heterocyclic compound notable for its diverse biological activities and potential therapeutic applications. This compound features a five-membered ring containing nitrogen and oxygen atoms, with a molecular formula of C11H10FNO and a molecular weight of approximately 207.20 g/mol. The presence of the fluorophenyl group significantly enhances its chemical properties and biological activities, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

The biological activity of Oxazole, 2-(3-fluorophenyl)-4,5-dimethyl-, 3-oxide includes notable antimicrobial and cytotoxic properties. Research indicates that this compound inhibits bacterial growth by interfering with cell wall synthesis, showcasing significant antimicrobial properties against various strains of bacteria. Additionally, studies suggest that it may influence pathways related to cell growth and apoptosis, indicating potential applications in cancer therapy.

Antimicrobial Activity

- Mechanism : The compound exhibits significant antimicrobial activity by inhibiting the synthesis of bacterial cell walls.

- Target Organisms : Effective against Gram-positive bacteria such as methicillin-sensitive Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values in the range of 3.12–6.25 mg/L against MRSA strains .

Cytotoxic Activity

In vitro studies have shown that Oxazole, 2-(3-fluorophenyl)-4,5-dimethyl-, 3-oxide can reduce neurotoxicity in PC12 cells induced by Aβ25-35, a peptide associated with Alzheimer's disease. This reduction is linked to the modulation of key signaling pathways involving Akt and GSK-3β, which are critical in neuronal survival and apoptosis .

Study on Antimicrobial Properties

A detailed study evaluated the antimicrobial efficacy of Oxazole derivatives against various bacterial strains. The results indicated that the compound exhibited strong inhibitory effects on MRSA with an MIC value significantly lower than many conventional antibiotics .

Neuroprotective Effects

Another study focused on the neuroprotective effects of Oxazole derivatives in Aβ-induced neurotoxicity models. The findings revealed that treatment with the compound led to decreased levels of pro-apoptotic factors while increasing anti-apoptotic factors, suggesting a protective role against neurodegeneration .

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of Oxazole, 2-(3-fluorophenyl)-4,5-dimethyl-, 3-oxide, a comparison with structurally similar compounds was conducted:

| Compound Name | Antimicrobial Activity | Cytotoxicity | Key Features |

|---|---|---|---|

| Oxazole, 2-(3-fluorophenyl)-4,5-dimethyl-, 3-oxide | High | Moderate | Fluorophenyl substitution enhances activity |

| 2-(4-Methylphenyl)oxazole | Moderate | Low | Lacks fluorine; reduced binding affinity |

| 2-(3-Chloro-4-methylphenyl)oxazole | Moderate | Moderate | Chlorine substitution affects reactivity |

The mechanism by which Oxazole, 2-(3-fluorophenyl)-4,5-dimethyl-, 3-oxide exerts its biological effects involves binding to specific molecular targets within cells. This interaction modulates various signaling pathways related to cell division and apoptosis. The presence of fluorine enhances the binding affinity and selectivity towards these targets, making it a promising candidate for drug development .

Q & A

Q. What synthetic routes are recommended for synthesizing Oxazole,2-(3-fluorophenyl)-4,5-dimethyl-,3-oxide, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves cyclization of pre-functionalized precursors. For example, oxazole derivatives are often synthesized via condensation reactions between fluorinated aryl aldehydes and methyl-substituted oxazole precursors. Key steps include:

- Precursor Preparation : Reacting 3-fluorophenyl aldehyde with dimethyl oxazole under alkaline conditions to form intermediates.

- Cyclization : Using catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) to facilitate ring closure. Reaction temperatures between 80–120°C and inert atmospheres (N₂/Ar) improve yields .

- Oxidation : Introducing the 3-oxide group via oxidation with meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid .

Optimization Tips : - Monitor reaction progress via TLC or HPLC to minimize side products.

- Adjust solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps).

- Use microwave-assisted synthesis to reduce reaction time and enhance regioselectivity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

Methodological Answer:

- X-ray Crystallography : Resolves 3D molecular geometry, including bond angles, dihedral angles, and intermolecular interactions. For example, Acta Crystallographica studies (e.g., ) highlight deviations in the oxazole ring planarity due to steric effects from methyl groups.

- NMR Spectroscopy :

- IR Spectroscopy : Identifies the N-oxide stretch (1250–1350 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Data Interpretation : Compare experimental results with computational simulations (e.g., DFT calculations) to validate assignments .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and electronic properties of this oxazole derivative?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps indicate electrophilic/nucleophilic sites. For example, the 3-fluorophenyl group lowers LUMO energy, enhancing electrophilicity at the oxazole ring .

- Electrostatic Potential Maps : Visualize charge distribution to predict regioselectivity in substitution reactions.

- Molecular Dynamics (MD) : Simulate solvation effects and stability in different solvents (e.g., DMSO vs. chloroform) .

Validation : Cross-check computed spectra (IR, NMR) with experimental data to refine models .

Q. What strategies resolve low yields during the cyclization step in synthesis?

Methodological Answer: Common issues include steric hindrance from methyl groups and incomplete ring closure. Solutions:

- Catalyst Screening : Test Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., BF₃·Et₂O) to enhance cyclization efficiency .

- Temperature Gradients : Perform stepwise heating (e.g., 60°C → 100°C) to control exothermic side reactions.

- Additive Use : Introduce crown ethers to stabilize transition states or ionic intermediates .

Case Study : A 2023 study achieved 85% yield by replacing traditional reflux with microwave-assisted synthesis (100°C, 30 min) .

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

Methodological Answer:

- NMR Discrepancies :

- IR Absorptions : Compare experimental peaks with DFT-simulated spectra to identify overlooked vibrational modes (e.g., coupling between C-F and N-oxide stretches) .

Documentation : Report deviations in supplementary materials with possible explanations (e.g., crystal packing vs. solution-state dynamics) .

Data Contradiction Analysis

Q. How can conflicting crystallographic and spectroscopic data on bond angles be reconciled?

Methodological Answer:

- Source Investigation :

- Statistical Analysis : Calculate mean bond angles from multiple datasets (e.g., 3–5 independent crystallography studies) to identify outliers .

Example : A 2015 study resolved a 5° deviation in the oxazole ring angle by attributing it to intermolecular hydrogen bonding in the crystal lattice .

Q. Tables for Key Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.